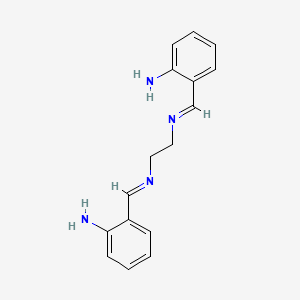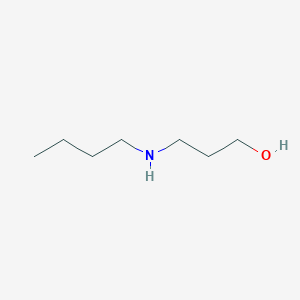
3-(Butylamino)propan-1-ol
Übersicht
Beschreibung
3-(Butylamino)propan-1-ol is a chemical compound that belongs to the class of beta-adrenergic blocking agents. It is structurally related to a series of compounds that have been studied for their activity as beta-adrenoreceptor antagonists. These compounds are characterized by an aryloxy group and an alkylamino group attached to a butanol backbone. The specific structure and substituents on the compound can significantly influence its pharmacological properties, such as selectivity and potency .
Synthesis Analysis
The synthesis of related compounds, such as threo-1-(aryloxy)-3-(alkylamino)butan-2-ols, has been discussed in the literature. These compounds are synthesized through a series of reactions that may include protection, bromination, and nucleophilic reactions. The synthesis process is crucial as it determines the purity and yield of the final product, which in turn affects its potential use in pharmaceutical applications. For example, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene, an intermediate in organic synthesis, involves protection and bromination reactions . Similarly, the synthesis of (S)-(+)-2-(N-benzylamino)butan-1-ol from its Schiff base by catalytic hydrogenation over palladium is another example of the synthetic strategies employed for related compounds .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of an aryloxy group and an alkylamino group. The spatial arrangement of these groups and their substituents can be determined using various spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR, as well as single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and the overall three-dimensional structure of the compound. For instance, the crystal structures of butyrate and 1,3-dioxane derivatives have been elucidated, showing how molecules are linked together by hydrogen bonds to form dimers .
Chemical Reactions Analysis
The chemical reactivity of this compound and its derivatives is influenced by the functional groups present in the molecule. These compounds can undergo a variety of chemical reactions, including those that involve the amino group, such as the formation of Schiff bases or reactions with electrophiles. The presence of the butylamino group can also lead to reactions typical of amines, such as alkylation or acylation. The reactivity of these compounds is important for their potential use in the synthesis of pharmaceuticals, where specific functional groups can be introduced or modified .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as solubility, melting point, boiling point, and stability, are crucial for their practical applications. These properties are determined by the molecular structure and can be affected by factors such as the length of the alkyl chain, the nature of the aryloxy group, and the presence of other substituents. Understanding these properties is essential for the formulation of drugs and for predicting the behavior of these compounds under physiological conditions. The beta-adrenergic blocking activity of these compounds, for example, is related to their ability to interact with beta-adrenoreceptors, which is influenced by their chemical properties .
Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie kann 3-(Butylamino)propan-1-ol als Vorläufer oder Zwischenprodukt bei der Synthese von pharmazeutischen Verbindungen dienen. Seine Struktur deutet auf eine mögliche Verwendung bei der Modifizierung des hydrophilen-lipophilen Gleichgewichts von Arzneimittelmolekülen hin, was sich auf ihre Pharmakokinetik auswirken kann .
Biochemie
Biochemisch könnte diese Verbindung an der Untersuchung von Enzym-Substrat-Wechselwirkungen beteiligt sein, insbesondere in Systemen, in denen aliphatische Alkohole als Substrate oder Inhibitoren wirken. Sie könnte auch verwendet werden, um die Rolle von Butylamin-Resten in biologischen Systemen zu untersuchen .
Industrielle Chemie
Industriell könnte this compound in der Formulierung von Spezialchemikalien oder als Baustein für komplexe Syntheseverfahren eingesetzt werden. Seine flüssige Form bei Raumtemperatur deutet auf eine einfache Handhabung und einen möglichen Einsatz in verschiedenen chemischen Reaktionen hin .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung hinsichtlich ihrer Eigenschaften als Polymerzusatzstoff oder -modifikator untersucht werden. Ihr Potenzial, mit anderen Verbindungen zu interagieren, könnte zur Entwicklung neuer Materialien mit verbesserten Eigenschaften führen .
Umweltwissenschaften
Aus umweltwissenschaftlicher Sicht könnte this compound hinsichtlich seiner Abbauprodukte und deren Auswirkungen auf Ökosysteme untersucht werden. Die Forschung könnte sich auf seine biologische Abbaubarkeit und die mögliche Anreicherung in der Umwelt konzentrieren .
Analytische Chemie
Analytisch könnte es als Standard- oder Referenzverbindung in der chromatographischen Analyse oder Massenspektrometrie verwendet werden. Seine einzigartige Struktur ermöglicht seinen Einsatz bei der Methodenentwicklung und Validierungsstudien .
Organische Chemie
In der organisch-chemischen Forschung kann this compound Gegenstand von Untersuchungen zu Reaktionsmechanismen sein, insbesondere bei Reaktionen mit Aminen und Alkoholen. Es könnte auch zur Synthese neuer organischer Verbindungen mit potenziellen Anwendungen in verschiedenen Industrien verwendet werden .
Medizinische Forschung
Schließlich könnte diese Verbindung in der medizinischen Forschung auf ihre potenziellen therapeutischen Wirkungen oder als molekulare Sonde untersucht werden, um biologische Pfade zu verstehen. Sie könnte auch bei der Entwicklung von diagnostischen Reagenzien oder Assays verwendet werden .
Safety and Hazards
3-(Butylamino)propan-1-ol is classified as a dangerous substance. It has the GHS05 and GHS07 pictograms. The hazard statements include H227, H314, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
In terms of pharmacokinetics, the properties of 3-(Butylamino)propan-1-ol would likely depend on factors such as its solubility in water and lipids, its size and shape, and the presence of functional groups that can form hydrogen bonds with water or interact with biological molecules .
The action environment, including factors such as pH, temperature, and the presence of other molecules, could influence the stability of this compound and its ability to interact with its targets .
Eigenschaften
IUPAC Name |
3-(butylamino)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-2-3-5-8-6-4-7-9/h8-9H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSKSJLILUQYQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40414041 | |
| Record name | 3-(butylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24066-72-6 | |
| Record name | 3-(butylamino)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40414041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-butyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1276399.png)
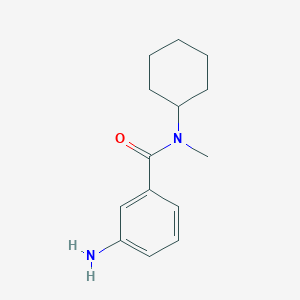
![2-Amino-6-butyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1276402.png)
![4-[(2-Tert-butylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276405.png)
![3-[(Allylamino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1276406.png)
![4-[(2-Fluoro-5-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1276408.png)

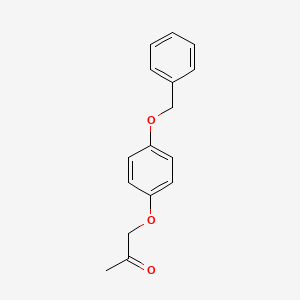
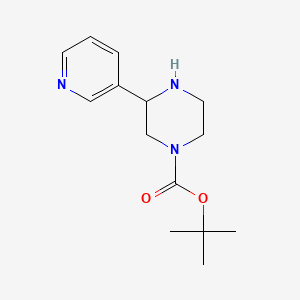
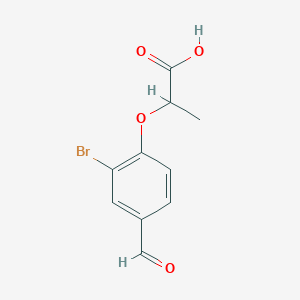

![benzenecarbaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B1276442.png)
